molecular formula C10H11NOS B8674613 2,3,6-Trimethyl-4-thiocyanato-phenol

2,3,6-Trimethyl-4-thiocyanato-phenol

Cat. No. B8674613
M. Wt: 193.27 g/mol
InChI Key: VPXQNBOROMCRTG-UHFFFAOYSA-N
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Patent
US06703384B2

Procedure details

2,3,6-trimethylphenol (1.6 g, 11.8 mmol) was disolved in 50 mL of anhydrous methanol which had been deoxygenated by bubbling with nitrogen. Ammonium thiocyanate (2.2 g, 28,9 mmol) was added to this solution which was then cooled to 0° C. and bubbled with chlorine gas. The initially colorless homogeneous solution becomes pink and then green with the formation of a white precipitate. The solution was stirred for 1 h at 0° C. and then for a further hour at 20° C. The dissolved chlorine was removed by bubbling with nitrogen and the precipitate removed by filtration. Evaporation of the filtrate under reduced pressure followed by drying under high vacuum (0.1 torr) yielded 2.20 g (97%) of 2,3,5-Trimethyl-4-hydroxyphenylthiocyanate in a form pure enough for the next step in the synthesis. An analytical sample was recrystallized from hexanes: white crystals, mp 100.3° C. 1H NMR (CDCl3) δ 7.2 (s, 1H), 5.0 (s, 1H) 2.4 (s, 3H), 2.2 (s, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[S-:11][C:12]#[N:13].[NH4+]>CO>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[CH:5][C:6]=1[S:11][C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
CUSTOM
Type
CUSTOM
Details
bubbled with chlorine gas
WAIT
Type
WAIT
Details
for a further hour at 20° C
CUSTOM
Type
CUSTOM
Details
The dissolved chlorine was removed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
by drying under high vacuum (0.1 torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1C)O)C)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.